5-Cyclohexyloxy-pyridine-2-carbonitrile

Description

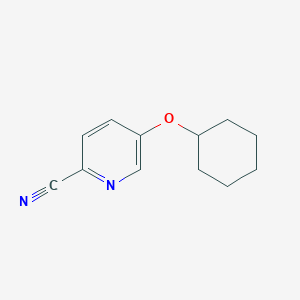

5-Cyclohexyloxy-pyridine-2-carbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclohexyloxy group at the 5-position and a nitrile group at the 2-position. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.26 g/mol. The nitrile group enhances its reactivity in nucleophilic addition or cyclization reactions, while the cyclohexyloxy substituent contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

5-cyclohexyloxypyridine-2-carbonitrile |

InChI |

InChI=1S/C12H14N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2 |

InChI Key |

HONVNLWGDXKUMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=CN=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Cyclohexyloxy-pyridine-2-carbonitrile with 1-Piperidinocyclohexanecarbonitrile (), a structurally related nitrile-containing compound. Key differences in functional groups, molecular properties, and applications are highlighted:

Key Differences and Implications:

This difference may influence binding affinity in biological targets.

Functional Group Reactivity :

- Both compounds feature a nitrile group, but the pyridine ring in This compound allows for additional reactivity at the nitrogen atom, such as coordination with metal catalysts in synthetic pathways.

Physicochemical Properties: The higher molecular weight and oxygen atom in this compound suggest lower volatility compared to 1-Piperidinocyclohexanecarbonitrile. However, experimental data on melting points, boiling points, or logP values are unavailable.

Research Findings and Gaps

- Synthetic Utility : Both compounds serve as intermediates in organic synthesis. The pyridine derivative’s nitrile group is amenable to transformations such as hydrolysis to amides or reduction to amines, while the piperidine-substituted compound may be used in alkylation reactions .

Critical Limitations:

- Direct comparative data on solubility, toxicity, or biological efficacy are absent.

- The evidence provided focuses on a single comparator (1-Piperidinocyclohexanecarbonitrile), highlighting the need for broader comparisons with pyridine-based analogs like 5-Phenoxypyridine-2-carbonitrile or 5-Benzyloxy-pyridine-2-carbonitrile.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-Cyclohexyloxy-pyridine-2-carbonitrile, and how can reaction conditions be systematically optimized?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of pyridine derivatives with cyclohexyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes varying solvents (DMF vs. acetonitrile), temperature (room temperature to reflux), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer :

- NMR : and NMR confirm substituent positioning (e.g., cyclohexyloxy group at C5, nitrile at C2). Key shifts: cyclohexyl protons at δ 1.2–2.1 ppm (multiplet), pyridine ring protons at δ 6.8–8.5 ppm .

- X-ray crystallography : Monoclinic systems (space group P21/n) with unit cell parameters (e.g., ) resolve molecular geometry and hydrogen-bonding networks .

- IR : Nitrile stretch (~2200 cm) and ether C–O (~1250 cm) validate functional groups.

Q. What safety protocols are critical for handling nitrile-containing compounds like this compound?

- Answer :

- Storage : Keep in airtight containers at -20°C to prevent hydrolysis. Avoid moisture and light .

- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. For spills, neutralize with alkaline solutions (e.g., NaHCO₃) and adsorb with inert materials .

- Disposal : Follow hazardous waste guidelines (e.g., incineration with NO scrubbers) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

- Answer : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate against Fo-Fc maps to detect electron density mismatches. For twinned crystals, apply TWIN/BASF commands in SHELX . Cross-check with DFT-calculated bond lengths (e.g., B3LYP/6-31G*) to identify systematic errors .

Q. What mechanistic insights explain the regioselectivity of substituents in pyridine-carbonitrile derivatives?

- Answer : Regioselectivity arises from electronic (e.g., nitrile’s electron-withdrawing effect directing nucleophiles to meta/para positions) and steric factors (cyclohexyloxy’s bulk favoring C5 substitution). Kinetic studies (e.g., monitoring intermediates via LC-MS) and Hammett plots (σ values) quantify substituent effects .

Q. How do solvent polarity and temperature influence the stability of this compound in long-term storage?

- Answer : Accelerated stability studies (ICH guidelines) under varying conditions (e.g., 40°C/75% RH) reveal degradation pathways. Polar aprotic solvents (DMF, DMSO) stabilize via dipole interactions, while protic solvents (water) promote hydrolysis. Monitor via HPLC for nitrile → amide conversion .

Q. Can computational models predict the bioactivity of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.